molecular formula C7H10N2O B2694139 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1936181-10-0

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No. B2694139
CAS RN: 1936181-10-0
M. Wt: 138.17
InChI Key: UJQJHDXGDROYJZ-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a chemical compound with the molecular formula C7H10N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and an alcohol group .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research conducted by Demchenko et al. (2021) focused on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, demonstrating significant antibacterial and antifungal properties. The study highlighted the compound 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride as having a broad spectrum of activity against several bacterial and fungal species, including Staphylococcus aureus and Cryptococcus neoformans (Demchenko et al., 2021).

Chemical Synthesis and Molecular Structure

Coşkun and Çetin (2009) described rearrangements of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to pyrrolo[1,2-e]imidazol-6-ols, which serve as precursors for the synthesis of 2,5-dihydro-1H-pyrrole derivatives. This work contributes to the understanding of the chemical synthesis and properties of these compounds, offering insights into their potential applications in chemical research (Coşkun & Çetin, 2009).

Enhancing Cellular Uptake for Gene Expression Modulation

Meier, Montgomery, and Dervan (2012) explored pyrrole–imidazole (Py–Im) hairpin polyamides, a class of compounds capable of sequence-specific DNA binding. Modifications to the hairpin turn unit significantly enhanced cellular uptake and biological activity, potentially improving the efficacy of these molecules as molecular probes or therapeutic agents in gene expression modulation (Meier et al., 2012).

Regioselective Synthesis

Wang et al. (2015) developed a regioselective synthesis method for pyrrolo[1,2-a]imidazoles, highlighting the efficiency and high yields of their approach. This methodological advancement supports the creation of diverse compounds for further research and potential applications, demonstrating the versatility of the pyrrolo[1,2-a]imidazole framework (Wang et al., 2015).

Mechanism of Action

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4,6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQJHDXGDROYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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